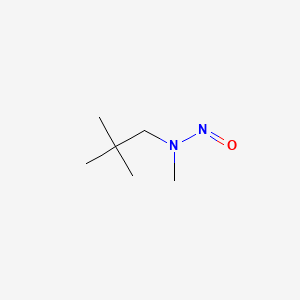
2-Chlorovinylarsonous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorovinylarsonous acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. This compound is significant due to its role as a biomarker for exposure to lewisite. It exists exclusively in aqueous solutions and can be further oxidized to form 2-chlorovinylarsonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorovinylarsonous acid is typically synthesized through the hydrolysis of lewisite. The reaction involves the addition of water to lewisite, resulting in the formation of this compound and hydrochloric acid. The reaction conditions usually involve an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a chemical warfare agent marker. laboratory-scale synthesis follows the same hydrolysis process as described above .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorovinylarsonous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorovinylarsonic acid.
Reduction: It can be reduced to form less oxidized arsenic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorovinylarsonic acid.
Reduction: Various reduced arsenic compounds.
Substitution: Products depend on the nucleophile used, such as thiol-substituted or amine-substituted arsenic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chlorovinylarsonous acid has several scientific research applications:
Chemistry: Used as a marker for the detection of lewisite exposure.
Biology: Studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups.
Medicine: Investigated for its toxicological effects and potential antidotes for lewisite poisoning.
Wirkmechanismus
The mechanism of action of 2-chlorovinylarsonous acid involves its interaction with sulfhydryl groups in proteins. The arsenic atom in the compound forms strong bonds with the sulfur atoms in these groups, leading to the inhibition of enzyme activity. This interaction disrupts various cellular processes, leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
2-Chlorovinylarsonic acid: The oxidized form of 2-chlorovinylarsonous acid.
Lewisite: The parent compound from which this compound is derived.
Other organoarsenic compounds: Such as dimethylarsinic acid and monomethylarsonic acid.
Uniqueness: this compound is unique due to its specific role as a biomarker for lewisite exposure. Its ability to form strong bonds with sulfhydryl groups in proteins makes it particularly useful for studying the toxicological effects of arsenic compounds .
Eigenschaften
Molekularformel |
C2H4AsClO2 |
|---|---|
Molekulargewicht |
170.42 g/mol |
IUPAC-Name |
2-chloroethenylarsonous acid |
InChI |
InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H |
InChI-Schlüssel |
HOVKNGHQENGTOX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C[As](O)O)Cl |
Synonyme |
2-chlorovinylarsonous acid 2-CVAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


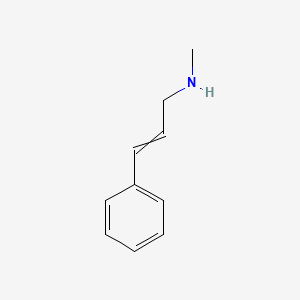
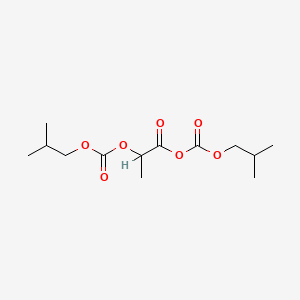
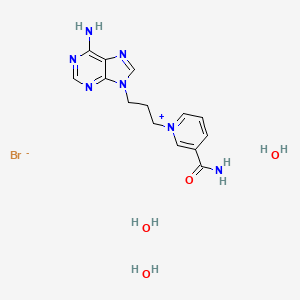
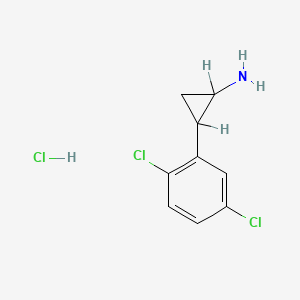

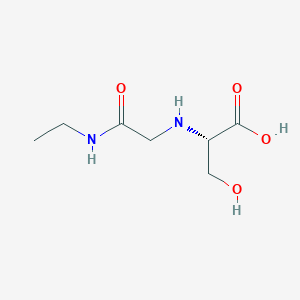

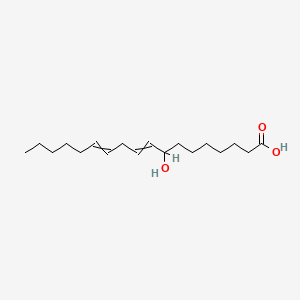
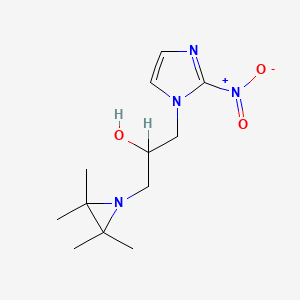
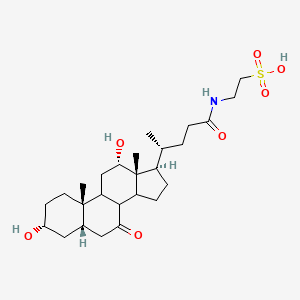
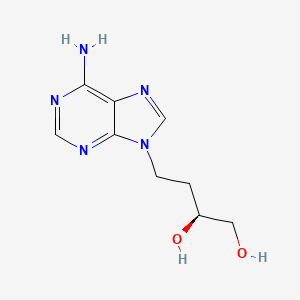
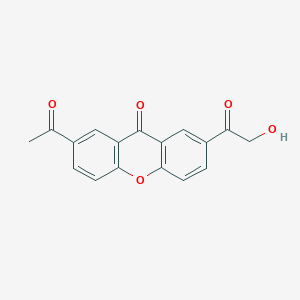
![3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B1196566.png)
